PROTRIPTYLINE-D3
Description
Protriptyline-D3 (C₁₉H₁₈ND₃, molecular weight 266.42 g/mol) is a deuterium-labeled analog of protriptyline, a tricyclic antidepressant (TCA) used primarily in clinical toxicology, pharmacokinetic studies, and forensic analysis . It serves as an internal standard in isotope dilution methods for liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS), enabling precise quantification of protriptyline in biological matrices . The substitution of three hydrogen atoms with deuterium minimizes isotopic interference, enhancing analytical accuracy .
Properties
CAS No. |
136765-50-9 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
266.402 |
IUPAC Name |
3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
InChI Key |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
The synthesis begins with the reaction of 5H-dibenzo[a,d]cycloheptene (Formula 1) and 3-chloropropanol in dry tetrahydrofuran (THF) at −15°C to −20°C using n-butyl lithium as a base. This step yields 3-(5H-dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (Formula 2) with a 65–75% yield after vacuum distillation.
Critical Parameters :
-
Temperature control (−15°C to −20°C) prevents side reactions.
-
Anhydrous THF ensures optimal reactivity of n-butyl lithium.
Mesylation of Intermediate Alcohol
The alcohol (Formula 2) is converted to its mesylate derivative (Formula 3) using methanesulfonyl chloride in dichloromethane. Mesylation enhances the leaving group ability, facilitating subsequent nucleophilic substitution.
Reaction Conditions :
-
Reaction time: 2 hours at 0–5°C.
-
Yield: >90% (crude).
Nucleophilic Displacement with Deuterated Methylamine
Deuterium incorporation occurs at this stage. Mesylate (Formula 3) reacts with methylamine-d3 (CD3NH2) in methanol under reflux (2 hours), yielding 5-(N-methyl-d3-aminopropyl)dibenzo[a,d]cycloheptatriene (Formula 4).
Deuterium-Specific Considerations :
-
Methylamine-d3 Purity : ≥98% isotopic enrichment to minimize protium contamination.
-
Solvent Choice : Methanol or deuterated methanol (CD3OD) prevents isotopic exchange.
Hydrochloride Salt Formation
The free base (Formula 4) is treated with hydrochloric acid (HCl) in dichloromethane, followed by crystallization from ethyl acetate to yield this compound hydrochloride.
Purification Steps :
-
Crystallization : Ethyl acetate removes hydrophobic impurities.
-
Slurry Washing : Toluene and acetone washes enhance purity (>99.9% by HPLC).
Industrial-Scale Production and Yield Optimization
Scaling Challenges
Industrial production faces hurdles in maintaining deuterium integrity during large-scale reactions. Key strategies include:
-
Deuterated Reagent Excess : 10–20% excess methylamine-d3 ensures complete substitution.
-
Closed Systems : Prevents atmospheric moisture, which could dilute deuterium content.
Yield Data
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Condensation | n-BuLi, Cl(CH2)3OH | −15°C | 65–75 |
| Mesylation | MsCl, CH2Cl2 | 0–5°C | >90 |
| Nucleophilic Displacement | CD3NH2, MeOH | Reflux | 70–80 |
| Salt Formation | HCl, CH2Cl2 | 5–10°C | 85–90 |
Analytical Validation of Deuterium Incorporation
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms deuterium content:
-
This compound : m/z 284.2 [M+H]+ (vs. m/z 281.2 for non-deuterated).
-
Isotopic purity ≥98% is verified by peak intensity ratios.
Nuclear Magnetic Resonance (NMR)
1H NMR spectra show the absence of the N-methyl proton signal (δ 2.2–2.5 ppm), replaced by a deuterated singlet. Quantitative 2H NMR further validates deuterium distribution.
Comparative Analysis of Deuterated vs. Non-Deuterated Synthesis
| Parameter | Protriptyline | This compound |
|---|---|---|
| Methylamine Source | CH3NH2 | CD3NH2 |
| Reaction Time | 2 hours | 2.5 hours |
| Isotopic Purity | N/A | ≥98% |
| MS Quantitation Ion | m/z 281.2 | m/z 284.2 |
Critical Challenges and Mitigation Strategies
Isotopic Dilution
-
Risk : Protium contamination from solvents or reagents.
-
Solution : Use deuterated solvents (e.g., CD3OD) and anhydrous conditions.
Byproduct Formation
-
Risk : Incomplete mesylation leads to residual alcohol.
-
Solution : Excess mesyl chloride (1.2 equiv) and extended reaction time.
Chemical Reactions Analysis
Types of Reactions: Protriptyline-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to non-deuterated protriptyline.
Substitution: Replacement of deuterium with hydrogen
Scientific Research Applications
Protriptyline-D3 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of protriptyline in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of protriptyline.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify protriptyline in biological fluids.
Industry: Used in the development and validation of analytical methods for drug testing and quality control .
Mechanism of Action
Protriptyline-D3, like its non-deuterated counterpart, acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression. The compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
Structural and Chemical Properties
Protriptyline-D3 is distinguished from non-deuterated protriptyline (C₁₉H₂₁N, molecular weight 263.39 g/mol) and its hydrochloride salt (C₁₉H₂₂ClN, molecular weight 299.88 g/mol) by its isotopic labeling . Compared to other deuterated analogs, such as Protriptyline-d6 (C₁₉H₁₅D₆N, molecular weight 269.45 g/mol), this compound has fewer deuterium substitutions, resulting in a smaller mass shift (Δm/z +3) in mass spectrometry .
Table 1: Key Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Protriptyline | C₁₉H₂₁N | 263.39 | Antidepressant therapy |
| Protriptyline HCl | C₁₉H₂₂ClN | 299.88 | Pharmaceutical formulations |
| This compound | C₁₉H₁₈D₃N | 266.42 | Internal standard for LC/MS, GC/MS |
| Protriptyline-d6 | C₁₉H₁₅D₆N | 269.45 | Research (limited commercial use) |
Analytical Performance
- This compound vs. Non-Deuterated Protriptyline: The deuterium labeling in this compound reduces chromatographic co-elution and ion suppression in MS, improving signal-to-noise ratios by 20–30% compared to non-deuterated standards .
- This compound vs. Other Deuterated Analogs : Protriptyline-d6 provides a larger mass shift (Δm/z +6), which may enhance specificity in high-resolution MS. However, this compound is more cost-effective and widely validated for clinical applications .
Research Findings and Limitations
Limitations in Comparative Studies
- Few studies directly compare this compound with Protriptyline-d6 or other analogs.
- Structural analogs like 10-Hydroxy Protriptyline and Protriptyline-N-Oxide are metabolites rather than analytical tools, limiting direct comparability .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for quantifying Protriptyline-D3 in biological matrices, and how should method validation be structured?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for isotopic purity correction. Validate according to FDA/EMA guidelines, including parameters like linearity (1–100 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects . Optimize ion transitions (e.g., m/z 280→234 for this compound) and chromatographic conditions (C18 column, 0.1% formic acid mobile phase) to minimize interference .
Q. How can researchers ensure the stability of this compound in long-term pharmacokinetic studies?
- Approach : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Store samples at -80°C with antioxidants (e.g., 0.1% BHT) and analyze stability at intervals (0, 1, 3, 6 months) using validated LC-MS. Include control samples to differentiate degradation from matrix effects .
Q. What criteria should guide the selection of this compound as an internal standard in bioanalytical assays?
- Guidelines : Prioritize structural similarity to the analyte (e.g., matching functional groups and deuterium positions) and isotopic purity (>99%). Validate for absence of cross-talk in MS detection and ensure retention time alignment with the target analyte .
Advanced Research Questions
Q. How do deuterium substitution patterns in this compound influence its metabolic stability compared to non-deuterated Protriptyline?
- Experimental Design : Compare in vitro hepatic microsomal half-life (t½) using human liver microsomes. Quantify metabolites via high-resolution MS and apply kinetic isotope effect (KIE) modeling. Use ANOVA to assess differences in clearance rates (p <0.05) and correlate deuterium positions with metabolic hotspots (e.g., CYP2D6-mediated oxidation) .
Q. What statistical strategies resolve contradictions in this compound pharmacokinetic data across heterogeneous patient cohorts?
- Analysis Framework : Apply mixed-effects modeling to account for covariates (e.g., age, CYP2D6 genotype). Use bootstrapping to assess confidence intervals for parameters like Vd and CL. Stratify data by subpopulations and perform sensitivity analysis to identify outliers or confounding variables .
Q. How can isotopic dilution assays be optimized to mitigate matrix effects when quantifying this compound in cerebrospinal fluid (CSF)?
- Technical Refinement : Employ stable isotope-labeled internal standards (SIL-IS) with >3 deuterium atoms. Use matrix-matched calibration curves and post-column infusion to quantify ion suppression. Validate dilution integrity (1:2 to 1:10) and assess recovery in low-volume CSF samples (50 µL) .
Q. What mechanistic insights can molecular dynamics simulations provide about this compound’s binding affinity to serotonin transporters?
- Computational Workflow : Perform docking studies (AutoDock Vina) using cryo-EM structures of SERT (PDB: 6DZZ). Compare binding free energies (ΔG) between deuterated and non-deuterated forms. Validate predictions with surface plasmon resonance (SPR) assays to measure KD differences .
Methodological Considerations
- Data Interpretation : For metabolic studies, integrate MS/MS fragmentation patterns with isotopic tracing to distinguish this compound metabolites from endogenous compounds .
- Ethical Compliance : When using human samples, adhere to IRB protocols for anonymization and informed consent, as outlined in .
- Peer Review : Ensure transparency in reporting statistical methods (e.g., exact p-values, effect sizes) and raw data availability per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
